molecular formula C20H18ClN3O3S B2514604 6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897471-68-0

6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2514604
CAS No.: 897471-68-0
M. Wt: 415.89
InChI Key: HZTHHWPKEFHOMQ-UHFFFAOYSA-N
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Description

The compound 6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic molecule featuring a benzothiazole core substituted with a chloro group at position 6 and a piperazine ring linked via a carbonyl group to a 2,3-dihydro-1,4-benzodioxine moiety. This structure combines pharmacophoric elements known for diverse biological activities, including CNS modulation, antimicrobial, and receptor antagonism. The benzothiazole core contributes to π-π stacking interactions in biological targets, while the benzodioxine-carbonyl-piperazine side chain may enhance lipophilicity and receptor binding .

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-14-2-3-15-18(12-14)28-20(22-15)24-7-5-23(6-8-24)19(25)13-1-4-16-17(11-13)27-10-9-26-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTHHWPKEFHOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the benzodioxine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Core Structure Key Substituents Reported Activities References
6-Chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole C19H17ClN4O3S Benzothiazole - Cl at position 6
- Piperazinyl-benzodioxine-carbonyl
Potential CNS modulation (inferred)
6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole C10H11ClN4S Benzothiazole - Cl at position 6
- Piperazine (no benzodioxine-carbonyl)
Antimicrobial (hypothesized)
7-Chloro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinoline C21H20ClN3O2S Quinoline - Cl at position 7
- Piperazinyl-sulfonyl-phenylethene
Anti-bacterial (sulfonyl group enhances activity)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine C17H18Cl2N4O Pyridazine - Cl at position 3
- Piperazinyl-chlorophenoxypropyl
Anti-bacterial, anti-viral
Lecozotan Hydrochloride C28H29N5O3·HCl Benzamide - Benzodioxine-piperazine
- Cyano and pyridinyl groups
5-HT1A antagonist (Alzheimer’s)

Key Observations

Core Heterocycle Influence: The benzothiazole core (target compound) is associated with antimicrobial and anticancer activities, whereas quinoline (e.g., ) and pyridazine (e.g., ) cores are linked to anti-infective properties . The benzothiazole’s sulfur atom may improve membrane permeability compared to nitrogen-rich pyridazine .

Sulfonyl () and chlorophenoxypropyl () substituents on piperazine may confer stronger antibacterial activity but reduce CNS selectivity due to higher polarity .

Analogues with chlorophenoxypropyl or sulfonyl groups () highlight the trade-off between antibacterial potency and pharmacokinetic properties .

Biological Activity

The compound 6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₄ClN₃O₃S
  • Molecular Weight : 345.8 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the piperazine moiety and the benzodioxine group enhances its potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including compounds similar to this compound. Research indicates that modifications to the benzothiazole structure can significantly influence its cytotoxicity against various cancer cell lines.

Case Studies

  • MTT Assay on Cancer Cell Lines
    • A study evaluated the cytotoxic effects of similar benzothiazole derivatives against several cancer cell lines including:
      • A549 (Human lung adenocarcinoma)
      • MCF-7 (Human breast cancer)
      • HT-29 (Human colorectal adenocarcinoma)
    • Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .
  • Mechanism of Action
    • The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Flow cytometric analysis has shown that these compounds can activate apoptotic pathways, leading to increased cell death in cancerous cells while sparing normal cells .

Inhibitory Effects on DNA Synthesis

Further investigations have demonstrated that these compounds can inhibit DNA synthesis in cancer cells. This effect is crucial for their anticancer activity as it prevents cancer cell proliferation. Specific derivatives were noted to significantly reduce DNA synthesis rates in vitro .

Comparative Analysis of Related Compounds

Compound NameIC50 (µM)MechanismTarget Cancer Cell Line
Compound A5.0ApoptosisA549
Compound B10.0DNA Synthesis InhibitionMCF-7
6-Chloro-Benzothiazole Derivative7.5Apoptosis and Cell Cycle ArrestHT-29

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